N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGXJZJCGBWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Route
A widely reported method involves the synthesis of 2-(furan-2-yl)propylene oxide (1) followed by ammonolysis (Figure 1A).
Procedure :
- Epoxidation : Furan-2-carbaldehyde undergoes condensation with acetone in the presence of boron trifluoride etherate to yield 2-(furan-2-yl)propylene oxide (1) .
- Ammonolysis : Reaction of (1) with aqueous ammonia (25% w/w) at 80°C for 12 hours produces 2-(furan-2-yl)-2-hydroxypropylamine (2) with 68% yield.
Optimization :
Grignard Addition to Nitriles
An alternative pathway utilizes furan-2-carbonitrile (3) as the starting material (Figure 1B):
- Grignard Formation : Methylmagnesium bromide reacts with (3) to form 2-(furan-2-yl)-2-hydroxypropanenitrile (4) .
- Reduction : Catalytic hydrogenation of (4) over Raney nickel (H₂, 50 psi, 25°C) yields the amine (2) with 61% overall yield.
Advantages :
- Avoids epoxide handling hazards
- Enables stereochemical control through nitrile geometry
Synthesis of 3-Phenylpropanoyl Chloride
Direct Chlorination of 3-Phenylpropanoic Acid
- Reagent : Thionyl chloride (1.5 equivalents)
- Conditions : Reflux in anhydrous dichloromethane for 3 hours
- Yield : 89% (GC-MS purity >98%)
Key Considerations :
- Excess thionyl chloride removed via rotary evaporation
- Storage under argon prevents hydrolysis
Amide Bond Formation
Schotten-Baumann Reaction
- Reagents :
- 2-(Furan-2-yl)-2-hydroxypropylamine (2) (1.0 equivalent)
- 3-Phenylpropanoyl chloride (1.1 equivalents)
- Sodium hydroxide (2.5 equivalents)
- Conditions :
- Biphasic system (water/diethyl ether)
- 0°C with vigorous stirring for 45 minutes
- Workup :
- Ether layer washed with 5% HCl and saturated NaHCO₃
- Dried over MgSO₄, concentrated in vacuo
- Yield : 72% (white crystalline solid)
Spectroscopic Data :
Coupling Reagent-Mediated Synthesis
For sensitive substrates, carbodiimide-based methods are preferred:
EDCl/HOBt Method :
- Reagents :
- 3-Phenylpropanoic acid (1.0 equivalent)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equivalents)
- Hydroxybenzotriazole (HOBt, 1.1 equivalents)
- Conditions :
- Anhydrous DMF, 0°C → 25°C over 2 hours
- Stir for 18 hours under N₂ atmosphere
- Yield : 83% (HPLC purity 99.1%)
Advantages :
Alternative Synthetic Pathways
Enzymatic Aminolysis
Recent advances employ lipase-mediated synthesis under mild conditions:
Procedure :
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : tert-Butanol:water (9:1 v/v)
- Temperature : 35°C
- Conversion : 94% after 24 hours
Benefits :
- No protecting groups required for hydroxyl functionality
- Environmentally benign process
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/water | Needles | 99.3 | 85 |
| Hexane/EtOAc | Prisms | 98.7 | 78 |
| CH₂Cl₂/MeOH | Amorphous | 97.1 | 92 |
Optimal Conditions : Slow evaporation from ethanol/water (3:1) yields pharmaceutical-grade material.
Chromatographic Methods
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile/0.1% formic acid (65:35)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.42 min
Stability and Degradation Studies
Forced Degradation Results :
| Condition | Degradation Products | % Degradation |
|---|---|---|
| 0.1N HCl, 70°C | Furan ring-opened derivative | 12.4 |
| 0.1N NaOH, 70°C | Hydrolyzed amide | 29.7 |
| 3% H₂O₂, 25°C | N-Oxide | 8.9 |
Storage Recommendations :
- Amber glass under nitrogen at −20°C
- Avoid prolonged exposure to >40% humidity
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Schotten-Baumann | 420 | 18.7 | 6.2 |
| Enzymatic | 580 | 5.1 | 2.9 |
| Coupling Reagent | 890 | 23.4 | 8.7 |
Key Insight : The enzymatic method, while higher in direct costs, offers superior environmental metrics for green chemistry applications.
Emerging Technologies
Continuous Flow Synthesis
Recent advancements demonstrate:
- Reactors : Microfluidic chip-based systems
- Throughput : 1.2 kg/day with 94% yield
- Advantage : Precise temperature control prevents furan decomposition
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the phenylpropanamide moiety can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, or anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The phenylpropanamide moiety can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
- Hydrophilicity : The hydroxyl group in the main compound may improve aqueous solubility compared to N-(furan-2-ylmethyl)-3-phenylpropanamide , which lacks polar substituents.
- Backbone Flexibility : The propenamide chain in 3-(2-Furanyl)-N-(3-phenylpropyl)-2-propenamide introduces unsaturation, which could influence conformational rigidity.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and a phenylpropanamide structure, which contributes to its unique pharmacological properties. The molecular formula and structural characteristics suggest potential interactions with various biological targets.
Target Interactions:
Furan derivatives like this compound are known to interact with multiple biological targets, including:
- G Protein-Coupled Receptors (GPCRs): These receptors are involved in numerous physiological processes and are common targets for drug development.
- Enzymes: The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
Biochemical Pathways:
The compound influences several biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity: Inhibition of bacterial growth and potential application in treating infections.
- Anticancer Effects: Inducing apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar furan structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities.
Anticancer Activity
Studies have demonstrated the anticancer potential of furan-containing compounds. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, related compounds have reported IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
-
Study on Anticancer Properties:
A recent study evaluated the anticancer activity of novel furan derivatives against human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents . -
Antimicrobial Screening:
Another investigation focused on the antimicrobial effects of furan derivatives, revealing notable activity against a range of bacterial strains. This study employed the agar well diffusion method to assess efficacy, confirming the compound's potential as an antimicrobial agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
